Prinomide tromethamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Prinomide tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. It is a derivative of tromethamine, which is a common buffer agent in biochemical applications. The chemical structure of prinomide tromethamine allows it to interact effectively with various biological systems, making it a subject of interest in pharmacological research. Its formulation typically involves the tromethamine moiety, enhancing solubility and bioavailability.

The biological activity of prinomide tromethamine is primarily attributed to its anti-inflammatory and analgesic effects. It acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins—mediators of inflammation and pain. Studies have demonstrated that prinomide can effectively reduce inflammation in various animal models, indicating its potential therapeutic applications in inflammatory diseases .

Prinomide tromethamine can be synthesized through several methods. One common approach involves the reaction of tromethamine with appropriate acylating agents to form the prinomide structure. This synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Various synthetic routes may also include modifications to enhance the pharmacological profile or solubility of the compound.

Prinomide tromethamine has several applications in both clinical and research settings:

- Pain Management: As an NSAID, it is utilized for alleviating pain associated with inflammatory conditions.

- Research: Its unique chemical properties make it a valuable compound for studying drug metabolism and interactions.

- Pharmaceutical Formulations: It serves as an important component in formulations aimed at improving drug delivery systems due to its solubility characteristics.

Interaction studies involving prinomide tromethamine have revealed important insights into its pharmacokinetics. The compound exhibits mutually dependent saturable protein binding with its metabolites, which can influence its efficacy and safety profile . Additionally, potential interactions with other medications must be considered, particularly those that may affect liver enzymes involved in drug metabolism.

Prinomide tromethamine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Ibuprofen | Similar NSAID class | Pain relief | Non-selective cyclooxygenase inhibitor |

| Aspirin | Similar NSAID class | Pain relief and anti-inflammatory | Irreversible cyclooxygenase inhibitor |

| Diclofenac | Similar NSAID class | Pain relief | Selective cyclooxygenase-2 inhibitor |

| Tromethamine | Structural base | Buffering agent | Not an NSAID; primarily used as a stabilizer |

Prinomide tromethamine's distinctiveness lies in its specific mechanism of action and metabolic pathways compared to these other compounds. Its unique interaction with protein binding and formation of reactive metabolites sets it apart from traditional nonsteroidal anti-inflammatory drugs.

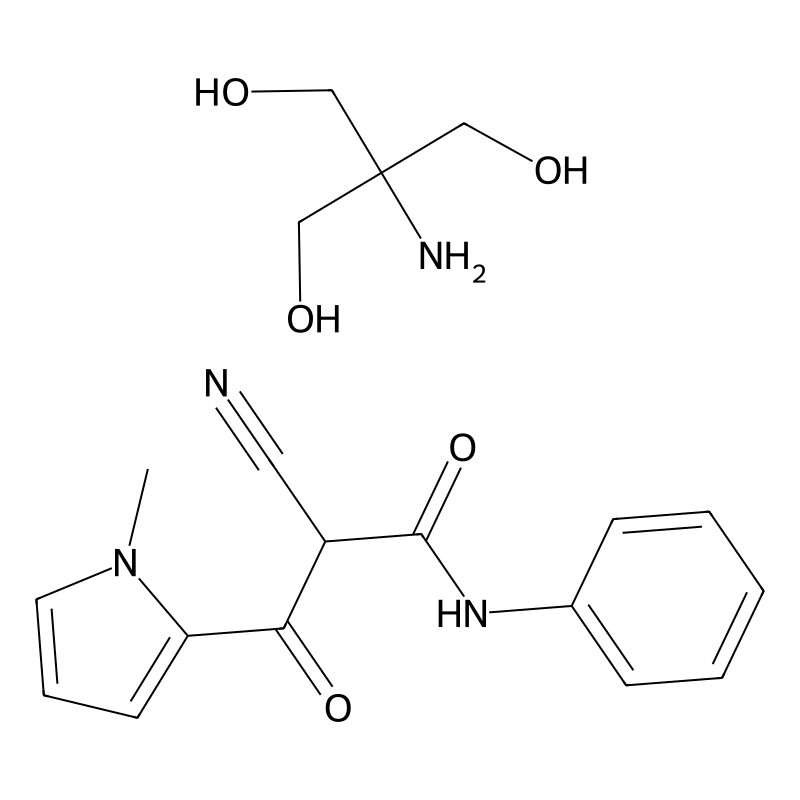

Prinomide tromethamine represents a salt compound formed between the active pharmaceutical ingredient prinomide and the buffer component tromethamine. The complete molecular formula of prinomide tromethamine is C₁₉H₂₄N₄O₅, with a molecular weight of 388.42 g/mol [1] [2] [3]. The exact mass of the compound has been determined to be 388.1747 daltons [1], providing precise identification capabilities for analytical purposes.

The molecular formula composition reflects the combination of two distinct molecular entities: prinomide (C₁₅H₁₃N₃O₂) with a molecular weight of 267.28 g/mol [4] [5] and tromethamine (C₄H₁₁NO₃) with a molecular weight of 121.14 g/mol [6] [7]. The stoichiometric relationship between these components is 1:1, where prinomide constitutes 68.81% of the total molecular weight and tromethamine accounts for 31.19% [1] [2].

| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage of Total |

|---|---|---|---|

| Prinomide | C₁₅H₁₃N₃O₂ | 267.28 | 68.81% |

| Tromethamine | C₄H₁₁NO₃ | 121.14 | 31.19% |

| Total | C₁₉H₂₄N₄O₅ | 388.42 | 100.00% |

Elemental Composition

The elemental composition of prinomide tromethamine demonstrates a carbon-rich organic compound with significant heteroatom content. Based on comprehensive elemental analysis, the compound contains carbon (58.75%), hydrogen (6.23%), nitrogen (14.42%), and oxygen (20.59%) [1]. This elemental distribution reflects the complex molecular architecture incorporating both aromatic and aliphatic structural features.

| Element | Symbol | Count in Formula | Percentage by Mass |

|---|---|---|---|

| Carbon | C | 19 | 58.75% |

| Hydrogen | H | 24 | 6.23% |

| Nitrogen | N | 4 | 14.42% |

| Oxygen | O | 5 | 20.59% |

The relatively high nitrogen content (14.42%) is particularly noteworthy, indicating the presence of multiple nitrogen-containing functional groups that contribute to the compound's biological activity and chemical properties. The substantial oxygen content (20.59%) reflects the presence of carbonyl groups, hydroxyl groups, and other oxygen-containing functionalities that influence the compound's solubility and stability characteristics.

Component Analysis: Prinomide and Tromethamine Moieties

Prinomide Component

Prinomide, the active pharmaceutical component, possesses the molecular formula C₁₅H₁₃N₃O₂ with a molecular weight of 267.28 g/mol [4] [5] [8]. This carbamoylpyrrolepropionitrile derivative exhibits specific elemental composition: carbon (67.40%), hydrogen (4.90%), nitrogen (15.72%), and oxygen (11.97%) [8]. The prinomide moiety contains multiple functional groups including a nitrile group, an amide group, a ketone group, a pyrrole ring system, and a benzene ring [9] [10].

| Element | Count | Atomic Weight | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon | 15 | 12.01 | 180.15 | 67.40% |

| Hydrogen | 13 | 1.008 | 13.104 | 4.90% |

| Nitrogen | 3 | 14.007 | 42.021 | 15.72% |

| Oxygen | 2 | 15.999 | 31.998 | 11.97% |

Tromethamine Component

Tromethamine, also known as tris(hydroxymethyl)aminomethane, serves as the buffer and salt-forming component with molecular formula C₄H₁₁NO₃ and molecular weight 121.14 g/mol [6] [7] [11]. The tromethamine moiety contributes essential buffering capacity through its primary amine functionality and three hydroxyl groups [12] [13]. Its elemental composition includes carbon (39.66%), hydrogen (9.15%), nitrogen (11.56%), and oxygen (39.62%).

| Element | Count | Atomic Weight | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon | 4 | 12.01 | 48.04 | 39.66% |

| Hydrogen | 11 | 1.008 | 11.088 | 9.15% |

| Nitrogen | 1 | 14.007 | 14.007 | 11.56% |

| Oxygen | 3 | 15.999 | 47.997 | 39.62% |

Structural Representation Systems

Prinomide tromethamine exhibits complex three-dimensional molecular architecture characterized by multiple ring systems and diverse functional groups. The compound demonstrates both covalent bonding within individual molecular components and intermolecular hydrogen bonding between the prinomide and tromethamine moieties [10] [14]. The structural complexity arises from the combination of aromatic ring systems in prinomide with the tetrahedral carbon center in tromethamine bearing three hydroxymethyl groups.

The molecular geometry encompasses multiple conformational possibilities due to rotational freedom around single bonds, particularly in the tromethamine component where the three hydroxymethyl groups can adopt various spatial orientations. The prinomide component maintains relatively rigid geometry due to the presence of aromatic and heterocyclic ring systems that restrict conformational flexibility.

InChI and SMILES Notations

Complete Prinomide Tromethamine Structure

SMILES Notation: N#CC(C(=O)NC=1C=CC=CC1)C(=O)C2=CC=CN2C.OCC(N)(CO)CO [3] [15]

InChI Notation: InChI=1S/C15H13N3O2.C4H11NO3/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11;5-4(1-6,2-7)3-8/h2-9,12H,1H3,(H,17,20);6-8H,1-3,5H2 [10]

InChI Key: CPUJDORGQAJDCT-UHFFFAOYSA-N [10]

Individual Component Notations

Prinomide SMILES: CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 [4] [5]

Prinomide InChI: InChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20) [4] [5]

Prinomide InChI Key: KBQUAIAGRLAZGP-UHFFFAOYSA-N [4] [5]

Tromethamine SMILES: NC(CO)(CO)CO [6] [11]

Tromethamine InChI: InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 [6] [11]

Tromethamine InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N [6] [11]

| Notation Type | Prinomide Tromethamine | Prinomide Only | Tromethamine Only |

|---|---|---|---|

| SMILES | N#CC(C(=O)NC=1C=CC=CC1)C(=O)C2=CC=CN2C.OCC(N)(CO)CO | CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 | NC(CO)(CO)CO |

| InChI | InChI=1S/C15H13N3O2.C4H11NO3/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11;5-4(1-6,2-7)3-8/h2-9,12H,1H3,(H,17,20);6-8H,1-3,5H2 | InChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20) | InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 |

| InChI Key | CPUJDORGQAJDCT-UHFFFAOYSA-N | KBQUAIAGRLAZGP-UHFFFAOYSA-N | LENZDBCJOHFCAS-UHFFFAOYSA-N |